molecular formula C19H24N2 B8680021 1-(3-Methylphenyl)-4-phenethylpiperazine

1-(3-Methylphenyl)-4-phenethylpiperazine

Cat. No. B8680021
M. Wt: 280.4 g/mol
InChI Key: RDMIQVOXAAVMCP-UHFFFAOYSA-N
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Patent
US06313297B1

Procedure details

According to GP, 2.22 mmol (=0.39 g) of 1-(3-methylphenyl)piperazine and 2.22 mmol (=0.23 g=0.25 ml) of styrene are reacted with 5 mol % (=0.111 mmol=70 μl) of n-BuLi solution. Column-chromatographic separation with ethyl acetate gives the product 4-(2-phenyl-1-ethyl)-1-(3-tolyl)piperazine as a light-brown solid.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
70 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Li]CCCC>>[C:16]1([CH2:15][CH2:14][N:11]2[CH2:12][CH2:13][N:8]([C:4]3[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][CH:5]=3)[CH2:9][CH2:10]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
CC=1C=C(C=CC1)N1CCNCC1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
70 μL
Type
reactant
Smiles
[Li]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Column-chromatographic separation with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCN1CCN(CC1)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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